Tert-butyl-d9 methyl ether

Description

The Role of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with its isotope to track the molecule's journey through a reaction or a biological system. numberanalytics.comwikipedia.org This method provides profound insights into reaction mechanisms, metabolic pathways, and the structures of complex molecules. fiveable.memusechem.com Isotopes can be either radioactive or stable. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are often preferred for their non-radioactive nature, which allows for safer handling and longer-term studies. fiveable.mestudysmarter.co.uk

The introduction of isotopes creates a "label" that can be detected by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgfiveable.me In NMR, deuterated solvents are crucial for preventing the solvent signal from overwhelming the signal of the sample being analyzed. tcichemicals.comlabinsights.nl In mass spectrometry, the mass difference between the labeled and unlabeled compounds allows for precise quantification and tracking. wikipedia.org This ability to trace the fate of specific atoms has revolutionized our understanding of complex chemical and biological processes. numberanalytics.comnumberanalytics.com

Significance of Tert-butyl-d9 Methyl Ether as a Research Probe and Standard

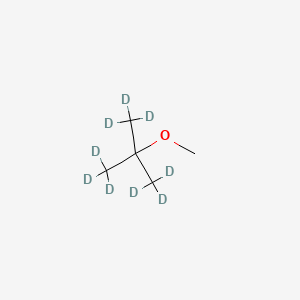

This compound, a deuterated version of methyl tert-butyl ether (MTBE), has emerged as a significant compound in chemical research. In this molecule, the nine hydrogen atoms of the tert-butyl group are replaced with deuterium atoms. cymitquimica.com This high level of deuteration makes it an excellent internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Internal standards are essential for accurate quantification in complex mixtures by correcting for variations in sample preparation and instrument response. The use of a deuterated analog like this compound as an internal standard improves the accuracy, reproducibility, and sensitivity of analytical methods. nih.gov

Furthermore, its properties as a deuterated solvent make it valuable in ¹H NMR spectroscopy. By using a deuterated solvent, the proton signals from the solvent are eliminated, resulting in cleaner and more easily interpretable spectra of the analyte. labinsights.nlstudymind.co.uk The distinct mass of this compound also allows it to be used as a tracer in studies investigating reaction mechanisms and metabolic pathways.

Scope and Trajectories of Academic Inquiry into this compound

The academic inquiry into this compound is primarily focused on its application as a tool to enhance analytical measurements and to probe chemical and biological systems. Research trajectories include the development of new analytical methods that utilize this compound as an internal standard for the detection and quantification of its non-deuterated counterpart, MTBE, and other volatile organic compounds in various matrices. nih.gov

Another area of investigation involves its use in mechanistic studies. By incorporating this compound into a reaction, scientists can track the fate of the tert-butyl group, providing valuable information about bond-breaking and bond-forming steps. This is particularly relevant in fields like catalysis and environmental chemistry, where understanding the transformation of ethers is crucial. numberanalytics.com

Future research is likely to expand its applications in metabolomics and environmental fate studies. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity deuterated standards like this compound is expected to grow, solidifying its role as a cornerstone in precise chemical analysis.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1219795-06-8 |

| Molecular Formula | C₅H₃D₉O |

| Molecular Weight | 97.15 g/mol |

| Appearance | Colorless Liquid |

| Deuterium Purity | 98 atom % D |

Source: cymitquimica.comclearsynth.com

Comparison of Tert-butyl methyl ether and its Deuterated Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Tert-butyl methyl ether | C₅H₁₂O | 88.15 | Non-deuterated parent compound |

| This compound | C₅H₃D₉O | 97.15 | Deuterated tert-butyl group |

| Tert-butyl methyl-d3 ether | C₅H₉D₃O | 91.17 | Deuterated methyl group |

| Tert-butyl methyl ether-d12 | C₅D₁₂O | 100.22 | Fully deuterated |

Properties

Molecular Formula |

C5H12O |

|---|---|

Molecular Weight |

97.20 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |

InChI Key |

BZLVMXJERCGZMT-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC |

Canonical SMILES |

CC(C)(C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies

Chemical Synthesis Routes for Deuterated Ethers

The preparation of deuterated ethers can be achieved through several synthetic pathways. The choice of method often depends on the desired level of deuteration, regioselectivity, and the availability of starting materials.

A primary and highly effective method for synthesizing Tert-butyl-d9 methyl ether is through the acid-catalyzed reaction of a deuterated alcohol with another alcohol or an olefin. This method is an adaptation of the industrial synthesis of its non-deuterated analogue, methyl tert-butyl ether (MTBE) wikipedia.orggoogle.com. The high regioselectivity of this route is its main advantage, as the deuterium (B1214612) atoms are precisely located within the deuterated starting material.

The synthesis typically involves the reaction of deuterated tert-butanol (tert-butanol-d9) with methanol (B129727) in the presence of a strong acid catalyst unavarra.esmdpi.commasterorganicchemistry.com.

(CD₃)₃COH + CH₃OH --(H⁺)--> (CD₃)₃COCH₃ + H₂O

The mechanism involves the protonation of the deuterated tert-butanol by the acid catalyst, forming a good leaving group (water). The resulting deuterated tert-butyl carbocation is then attacked by the nucleophilic oxygen of methanol. A final deprotonation step yields the desired this compound masterorganicchemistry.com. The precursor, deuterated tert-butyl alcohol, can be synthesized via a Grignard reaction between deuterium methyl magnesium iodide and deuterated acetone (B3395972) google.com. The isotopic purity of the final ether product is directly dependent on the isotopic enrichment of the deuterated tert-butanol precursor synmr.in.

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Acid-Catalyzed Etherification with Deuterated Reagents | Catalytic Hydrogen-Deuterium Exchange |

|---|---|---|

| Principle | Builds the molecule from an isotopically enriched precursor (e.g., tert-butanol-d9). | Swaps existing hydrogen atoms with deuterium on the final molecule. |

| Deuterium Source | Deuterated starting material (e.g., deuterated tert-butanol). | Deuterium oxide (D₂O), deuterium gas (D₂). |

| Regioselectivity | High; deuterium position is predetermined by the precursor. | Variable; can be difficult to control and may lead to a mixture of products. |

| Isotopic Purity | High; dependent on the purity of the deuterated starting material. | Can be lower; often results in a distribution of isotopologues. |

| Reaction Conditions | Generally moderate; similar to standard etherification. | Often requires elevated temperatures, pressures, and specialized catalysts. |

An alternative strategy for deuterium incorporation is the catalytic hydrogen-deuterium (H/D) exchange, where a non-deuterated substrate is treated with a deuterium source in the presence of a catalyst wikipedia.org. This method involves the substitution of covalently bonded hydrogen atoms with deuterium atoms wikipedia.org.

For this compound, this would entail treating standard MTBE with a deuterium source, such as deuterium oxide (D₂O), under conditions that facilitate the exchange of the nine protons on the tert-butyl group wikipedia.orgnih.gov. This process is often facilitated by acid, base, or metal catalysts, such as platinum wikipedia.orgnih.govepj-conferences.org. The reaction is an equilibrium process, necessitating a large excess of the deuterium source to drive the reaction toward high deuterium incorporation wikipedia.org. However, achieving complete and selective deuteration of the non-activated C-H bonds of the tert-butyl group without affecting the methyl group can be challenging and may require harsh reaction conditions wikipedia.org.

Control of Isotopic Purity and Regioselectivity in Synthesis

Controlling the isotopic purity and the specific location of deuterium atoms (regioselectivity) is critical in the synthesis of deuterated compounds.

In the acid-catalyzed etherification route, regioselectivity is inherently controlled by the choice of the deuterated starting material. By using tert-butanol-d9, the nine deuterium atoms are exclusively incorporated into the tert-butyl position of the final ether. The isotopic purity of the resulting this compound is therefore primarily determined by the isotopic enrichment of the tert-butanol-d9 precursor synmr.in.

Scalability Considerations for Research and Industrial Applications

The scalability of synthetic methods is a crucial factor for both research and potential industrial use. Isotope labeling is an important tool for drug development, and as deuterated compounds are developed as active ingredients, there is a growing need for scalable deuteration methods nih.govnih.gov.

The acid-catalyzed etherification of a deuterated alcohol is generally a scalable process. The non-deuterated version of this reaction is performed on a large industrial scale to produce MTBE wikipedia.orggoogle.com. The primary bottleneck and cost driver for the large-scale synthesis of this compound via this route is the availability and cost of the highly enriched deuterated precursor, tert-butanol-d9.

Catalytic H/D exchange methods face different scalability challenges. While some modern catalytic systems using inexpensive deuterium sources like D₂O have shown promise for kilogram-scale deuteration, these are often specific to certain classes of compounds like (hetero)arenes nih.govnih.gov. For a molecule like MTBE, developing a robust, selective, and scalable H/D exchange process can be difficult. Factors such as catalyst cost, stability, recovery, and the need for high temperatures or pressures can limit the industrial feasibility of this approach researchgate.net.

Advanced Analytical Methodologies and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The substitution of protons with deuterons in the tert-butyl group significantly alters the compound's NMR properties without substantially changing its chemical behavior, enabling its use in various specialized NMR applications.

Utility as an Internal Standard in Quantitative NMR Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances. The accuracy of qNMR relies on a stable internal standard that provides a distinct, interference-free signal. Tert-butyl-d9 methyl ether is a suitable candidate for this purpose in ¹H NMR. The nine protons of the non-deuterated tert-butyl group produce a sharp singlet, and in the deuterated form, any residual proton signal from the (CH₃)₃C- group would also be a singlet. This single, sharp peak is advantageous as it is less likely to overlap with the complex signals of an analyte.

An ideal qNMR internal standard should be chemically inert, non-volatile, and possess a simple spectrum with signals in an uncluttered region. The signal from the tert-butyl group of MTBE appears far upfield, a region often free from signals of many organic analytes. The chemical shift of the tert-butyl protons in its non-deuterated form is solvent-dependent, as shown in the table below. The residual signal in this compound would appear at a nearly identical chemical shift.

| Deuterated Solvent | ¹H Chemical Shift (δ) of tert-Butyl Group (ppm) sigmaaldrich.com | ¹H Chemical Shift (δ) of Methyl Group (ppm) sigmaaldrich.com |

|---|---|---|

| CDCl₃ | 1.19 | 3.22 |

| (CD₃)₂CO (Acetone-d6) | 1.13 | 3.13 |

| (CD₃)₂SO (DMSO-d6) | 1.11 | 3.08 |

| C₆D₆ | 1.07 | 3.04 |

| CD₃CN | 1.14 | 3.13 |

| CD₃OD | 1.15 | 3.20 |

| D₂O | 1.21 | 3.22 |

Application as a Deuterated Solvent in High-Resolution NMR

Deuterated solvents are essential in ¹H NMR spectroscopy to avoid strong solvent signals that would otherwise obscure the signals of the analyte. pitt.edu While not as common as chloroform-d or DMSO-d6, this compound can be used as a deuterated solvent in specific applications, particularly when the analyte's solubility or reactivity precludes the use of more conventional solvents. Its physical properties are similar to its non-deuterated counterpart, which has a boiling point of 55-56 °C and a density of 0.74 g/mL.

When used as a solvent, the residual proton signal of the deuterated solvent itself is an important characteristic. For this compound, the most significant residual peak would arise from any incomplete deuteration of the tert-butyl group, appearing as a singlet at the chemical shifts listed in the table above. Knowledge of this position is critical for avoiding misinterpretation of the analyte's spectrum.

Elucidation of Reaction Intermediates and Product Structures via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for investigating reaction mechanisms. thalesnano.comchem-station.com By replacing hydrogen with deuterium, which has nearly identical chemical properties but a different mass, chemists can trace the fate of specific atoms through a reaction sequence. scielo.org.mxacs.org This approach is particularly useful for distinguishing between proposed mechanisms and identifying transient intermediates.

This compound can be used as a starting material or a reagent in such studies. For example, in a reaction involving the cleavage of a C-H bond on the tert-butyl group, the use of the d9-labeled compound would result in products containing deuterium. Analysis of the deuterium's position in the final product via ²H NMR or mass spectrometry can provide unambiguous evidence for the reaction pathway. Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. Observing a KIE upon using this compound can indicate that a C-H bond at the labeled position is broken in the rate-determining step of the reaction. chem-station.com

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds by analyzing their mass-to-charge ratio (m/z) and that of their fragments.

Electron Impact Ionization and Fragmentation Pathway Studies

In Electron Impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure.

The non-deuterated MTBE molecule (Molecular Weight: 88.15 g/mol ) exhibits characteristic fragmentation pathways. The molecular ion peak is often weak or absent. The most prominent fragmentation involves the cleavage of the C-O bond, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z 73, or the loss of a tert-butyl radical (•C(CH₃)₃) which is less favorable. The most abundant peak (base peak) is typically the tert-butyl cation at m/z 57, formed by the cleavage of the methyl-oxygen bond. nih.gov

For this compound, the fragmentation pattern is analogous, but the masses of fragments containing the deuterated tert-butyl group are shifted.

Molecular Ion (M⁺): The molecular weight of this compound is approximately 97.2 g/mol . The M⁺ peak would be observed at m/z 97.

Loss of Methyl Radical: Loss of a non-deuterated methyl radical (•CH₃) would result in a fragment ion at m/z 82 ([C(CD₃)₃O]⁺).

Deuterated tert-Butyl Cation: The cleavage leading to the tert-butyl cation would result in a fragment at m/z 66 ([C(CD₃)₃]⁺). This would be the expected base peak.

This predictable mass shift allows for the clear identification of fragments containing the tert-butyl moiety.

| Fragmentation Process | Fragment Formula (Non-deuterated) | Expected m/z (Non-deuterated) | Fragment Formula (Deuterated) | Expected m/z (Deuterated) |

|---|---|---|---|---|

| Molecular Ion | [C₅H₁₂O]⁺• | 88 | [C₅H₃D₉O]⁺• | 97 |

| Loss of •CH₃ | [C₄H₉O]⁺ | 73 | [C₄D₉O]⁺ | 82 |

| Formation of tert-butyl cation | [C₄H₉]⁺ | 57 (Base Peak) | [C₄D₉]⁺ | 66 (Expected Base Peak) |

Isotope Dilution Mass Spectrometry in Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds, especially at trace levels. epa.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. nih.gov The labeled compound acts as an internal standard. After extraction and analysis by MS, the ratio of the natural analyte to the isotopically labeled standard is measured. Since the amount of the added standard is known, the concentration of the natural analyte in the original sample can be precisely calculated.

This compound is an excellent internal standard for the quantification of MTBE in environmental, biological, or industrial samples. nih.gov Because its chemical and physical properties are nearly identical to those of non-deuterated MTBE, it behaves similarly during sample preparation, extraction, and chromatographic separation, correcting for any sample loss during these steps. In the mass spectrometer, however, it is easily distinguished from the natural analyte due to its higher mass.

For example, when using Gas Chromatography-Mass Spectrometry (GC-MS), this compound will co-elute with MTBE. By monitoring the m/z values corresponding to the molecular or key fragment ions of both the analyte (e.g., m/z 57 for MTBE) and the standard (m/z 66 for this compound), their relative abundance can be determined with high precision, allowing for accurate quantification even at very low concentrations. nih.gov

Role as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound serves as an exemplary internal standard for the quantification of its non-deuterated analogue, methyl tert-butyl ether (MTBE), and other volatile organic compounds in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The fundamental principle behind its use lies in its near-identical chemical and physical properties to the analyte of interest. As a deuterated isotopologue, this compound exhibits similar chromatographic behavior, including retention time and extraction efficiency, to native MTBE. This ensures that any sample loss or variability during preparation and injection affects both the standard and the analyte equally, enabling highly accurate and precise quantification.

The key distinction is its mass. The nine deuterium atoms increase the molecular weight of the molecule without significantly altering its chromatographic properties. In mass spectrometry, this mass difference allows the detector to easily distinguish between the analyte (MTBE) and the internal standard (this compound) based on their distinct mass-to-charge (m/z) ratios. For instance, while MTBE is often identified by characteristic ions such as m/z 73 and 57, the deuterated standard will produce ions at a higher m/z, preventing signal overlap. nih.gov

Research has demonstrated the effectiveness of deuterated MTBE as an internal standard in various applications. In a validated method for quantifying low levels of MTBE, ethyl tert-butyl ether (ETBE), and tert-amyl methyl ether (TAME) in human urine, MTBE-d12 was used as the internal standard for headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. researchgate.net The use of the deuterated standard was crucial for achieving the necessary precision and accuracy for biomonitoring low-level exposures. researchgate.net Its stability and predictable behavior make it an invaluable tool for correcting matrix effects and instrumental drift, thereby ensuring the reliability of quantitative results in complex biological and environmental samples.

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

While more commonly associated with GC-MS for volatile compound analysis, this compound and its non-deuterated counterpart find specific applications within Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, primarily as a solvent in sample preparation and, by extension, as an internal standard for LC-MS quantification of MTBE.

MTBE has been recognized as a highly effective solvent for lipid extraction in high-throughput lipidomics studies. nih.gov A method utilizing MTBE for extraction was shown to provide faster and cleaner lipid recovery compared to traditional methods like Folch or Bligh and Dyer extractions. nih.gov Due to MTBE's low density, the lipid-containing organic phase forms the upper layer, simplifying its collection and suitability for automated profiling. nih.gov In such quantitative LC-MS analyses, this compound would be the ideal internal standard, added prior to extraction to account for any variations in recovery.

Furthermore, LC-MS is a powerful technique for identifying and quantifying MTBE and its degradation products in aqueous samples. atomscientific.com For these applications, this compound is the preferred internal standard to ensure accurate quantification by correcting for matrix suppression or enhancement effects in the electrospray ionization (ESI) source. Although MTBE is not a common mobile phase for reversed-phase chromatography due to its limited miscibility with water, it can be used in normal-phase separations. chromforum.org Solvents intended for HPLC and UHPLC-MS applications must have a high degree of UV transmittance, low particle count, and low evaporation residue, qualities that high-purity MTBE possesses. scientificlabs.co.ukmerckmillipore.com

The table below summarizes typical LC-MS parameters where MTBE is used as an extraction solvent prior to analysis.

| Parameter | Setting |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) |

| Mobile Phase A | Water with 2.5mM Ammonium Formate (B1220265) & 0.05% Formic Acid |

| Mobile Phase B | Methanol (B129727) with 2.5mM Ammonium Formate & 0.05% Formic Acid |

| LC Gradient | 2% B for 1.0 min; to 100% B at 16.0 min; hold 100% B to 28.0 min |

| MS Source | Dual AJS ESI |

| Polarity | Positive |

| MS Range | 40-1700 m/z |

This interactive data table presents a representative set of conditions for an LC-MS analysis following sample extraction that could involve MTBE. lcms.cz

Chromatographic Separations for Compound Identification and Purity Assessment

Gas Chromatography (GC) Method Development and Optimization

The identification and purity assessment of this compound are accomplished using Gas Chromatography (GC), often with either a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for confirmation. Method development focuses on achieving sharp, symmetrical peaks and baseline separation from potential impurities.

ASTM Method D5441 outlines a standardized procedure for determining the purity of MTBE, which is directly applicable to its deuterated analogue. kelid1.irsigmaaldrich.com This method relies on high-resolution capillary GC to separate key impurities such as alcohols (tert-butanol), olefins, and other ethers. kelid1.irsigmaaldrich.com The choice of the capillary column is critical. A polar stationary phase, such as nitroterephthalic acid-modified polyethylene glycol (FFAP), has been successfully used for the analysis of MTBE and its degradation products via direct aqueous injection. nih.gov Alternatively, highly non-polar columns like those with 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane are common for analyzing volatile gasoline components.

Optimization of GC parameters involves adjusting the carrier gas flow rate and the oven temperature program to ensure efficient separation. A typical method starts at a low initial temperature to resolve highly volatile compounds, followed by a temperature ramp to elute less volatile components in a reasonable time.

The following table details optimized GC conditions for the analysis of MTBE and related compounds, which would be suitable for this compound.

| Parameter | Setting |

| Column Type | FFAP (nitroterephthalic acid-modified polyethylene glycol) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injector | Splitless (for trace analysis) or Split (for purity) |

| Oven Program | 35°C for 5.5 min, ramp to 90°C at 25°C/min, then ramp to 200°C at 40°C/min, hold for 8 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This interactive data table presents a set of optimized GC conditions derived from established methods for analyzing MTBE. nih.gov

Coupled GC-MS and Liquid Chromatography (LC) Systems for Complex Matrices

For the comprehensive characterization of complex matrices, such as environmental samples or biological extracts, a single analytical technique is often insufficient. Coupling both GC-MS and LC-MS provides a more complete profile of the chemical constituents. lcms.cznih.gov This dual-platform approach is necessary because some compounds are better suited to one technique over the other based on their volatility, polarity, and thermal stability. nih.govlabmanager.com

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. labmanager.com Its high resolving power and sensitive detection make it ideal for separating and identifying components in complex mixtures. In a workflow analyzing a complex sample, this compound would be added as an internal standard to the fraction destined for GC-MS analysis to quantify native MTBE or other volatile analytes.

LC-MS is complementary, excelling at the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC. lcms.czlabmanager.com For instance, in analyzing extractables and leachables from polymeric materials, GC-MS can uniquely detect nonaromatic and aromatic hydrocarbons, while LC-MS is used for a wide range of other compounds. lcms.cz The integration of data from both platforms allows for a much broader and more accurate chemical characterization of the sample. nih.gov In such integrated studies, this compound maintains its role as a crucial internal standard on the GC-MS side of the workflow, ensuring that the volatile fraction of the sample is quantified accurately.

Mechanistic Investigations and Reaction Dynamics Studies

Elucidation of Reaction Mechanisms via Isotopic Perturbation

Isotopic perturbation, through the use of compounds like tert-butyl-d9 methyl ether, allows for the subtle disturbance of a reaction system, the effects of which can be monitored to provide profound insights into the reaction mechanism.

The thermal decomposition of tert-butyl methyl ether (MTBE) in the gas phase primarily yields isobutene and methanol (B129727) through a unimolecular mechanism. researchgate.net The reaction is endothermic and, for practical conversion rates, is often carried out at temperatures above 150°C. nih.gov

Catalysts can significantly influence the decomposition pathway and rate. Acid catalysts, such as hydrogen halides, facilitate the breakdown of MTBE in the gas phase. amelica.org The reaction proceeds via a homogeneous, unimolecular mechanism where the hydrogen halide acts as a catalyst. amelica.org The reactivity of the hydrogen halide catalyst follows the order HF < HCl < HBr < HI. amelica.org This trend is inversely correlated with the hydrogen-halide bond strength and the electronegativity of the halogen. amelica.orgunirioja.es

Computational studies using Density Functional Theory (DFT) have shown that the decomposition mechanism, while concerted, can be conceptualized as occurring in two main events:

A proton transfer from the hydrogen halide to the ether oxygen, coupled with the cleavage of the carbon-oxygen bond of the tert-butyl group. unirioja.es

A subsequent proton transfer from one of the methyl groups of the tert-butyl moiety to the halide ion, leading to the formation of isobutene. unirioja.es

The calculated activation free energy for the HCl-catalyzed decomposition (133.9 kJ/mol) is in excellent agreement with the experimentally determined value (134.3 kJ/mol), validating the theoretical model. amelica.orgunirioja.es

| Catalyst | Activation Free Energy (ΔG‡) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|---|---|---|

| HF | 174.8 | 98.9 | -167.5 |

| HCl | 133.9 | 68.5 | -135.7 |

| HBr | 126.9 | 64.4 | -129.0 |

| HI | 123.6 | 67.5 | -120.9 |

The study of oxidative and pyrolytic reactions of ethers is critical for understanding combustion processes and atmospheric degradation. High-temperature pyrolysis of ethers involves complex radical chain mechanisms. For instance, studies on analogous ethers like methyl propyl ether show that decomposition pathways include the scission of C-O bonds and hydrogen abstraction, leading to a variety of smaller hydrocarbon and oxygenated products. osti.gov

The oxidative degradation of MTBE has been studied in various contexts. In atmospheric water droplets, MTBE is degraded by hydroxyl radicals generated by the photo-Fenton reaction. nih.gov This process leads to numerous intermediate products, including tert-butyl formate (B1220265) (TBF), methyl acetate, tert-butyl alcohol (TBA), and acetone (B3395972). nih.gov

Biological systems also facilitate the oxidative degradation of MTBE. The cometabolic oxidation by certain bacteria, such as Mycobacterium vaccae JOB5, proceeds with the initial oxidation directed at the methoxy (B1213986) group, forming TBF as the dominant initial product. nih.gov TBF is then hydrolyzed, both biotically and abiotically, to TBA. nih.gov The use of this compound in such studies would allow for the unambiguous tracking of the tert-butyl group through these metabolic pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding reaction mechanisms. rsc.org DFT allows for the calculation of the geometries of reactants, transition states, and products, as well as their corresponding energies. rsc.org

As demonstrated in the gas-phase decomposition of MTBE catalyzed by hydrogen halides, DFT calculations at the ωB97XD/LANL2DZ level of theory successfully reproduced experimental activation energies and provided a detailed picture of the transition state. amelica.orgunirioja.es Such calculations can predict how isotopic substitution, as in this compound, will affect the vibrational frequencies of the molecule and, consequently, the kinetic isotope effects of the reaction. rsc.org This predictive power is invaluable for designing experiments and interpreting their results. For example, DFT has been used to model the KIE for the intramolecular hydrogen transfer step in the Swern oxidation of alcohols, helping to rationalize the experimental observations and refine the proposed mechanism. rsc.org

Kinetic Isotope Effect (KIE) Analysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By replacing the nine hydrogen atoms on the tert-butyl group with deuterium (B1214612), this compound serves as a probe for KIE analysis. The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). wikipedia.org

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org Since the C-D bond has a lower zero-point energy than the C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. princeton.edu For C-H bond cleavage, a primary KIE (kH/kD) is typically greater than 1, often in the range of 2–8. libretexts.org For example, in elimination reactions that involve the abstraction of a proton from a tert-butyl group in the rate-determining step, a significant primary KIE would be expected upon deuteration.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. researchgate.net These effects are generally smaller than primary KIEs. pediaa.com

α-secondary KIEs involve substitution at the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1, around 1.1-1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, around 0.8-0.9). wikipedia.org

β-secondary KIEs involve substitution on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation and are typically normal (kH/kD ~ 1.15-1.3) for reactions involving the formation of a carbocation intermediate. wikipedia.orgias.ac.in

In the context of this compound, a β-secondary KIE would be observed in reactions where the C-O bond cleaves in the rate-determining step to form a tert-butyl carbocation (an SN1-type mechanism). The nine deuterium atoms are on the β-carbons relative to the cleaving C-O bond, and their effect on the stability of the transition state leading to the carbocation would be reflected in the reaction rate.

The magnitude of the KIE provides valuable information about the structure of the transition state (TS). researchgate.net For primary KIEs, the maximum effect is observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. princeton.edu Asymmetrical transition states, which more closely resemble either the reactants or the products, result in smaller KIEs. princeton.edu

Secondary KIEs are also powerful probes of transition state structure. For instance, the magnitude of an α-secondary KIE can indicate the extent of rehybridization at the transition state. In SN1 solvolysis reactions, a kH/kD value approaching the theoretical maximum of ~1.4 suggests a fully developed carbocation in the transition state. wikipedia.org

Computational studies can provide a detailed geometric description of the transition state. For the hydrogen halide-catalyzed decomposition of MTBE, DFT calculations have determined the key interatomic distances in the transition state, revealing how the C-O and H-X bonds are stretched and how the new C-H bond begins to form. unirioja.es

| Catalyst | H(from t-butyl)-X Distance | H(from HX)-O Distance | C-O Distance |

|---|---|---|---|

| HF | 1.313 | 1.028 | 2.181 |

| HCl | 1.833 | 0.993 | 2.483 |

| HBr | 2.009 | 0.990 | 2.535 |

| HI | 2.225 | 0.988 | 2.562 |

Solvent Kinetic Isotope Effects in Homogeneous Catalysis

In the field of mechanistic chemistry, the kinetic isotope effect (KIE) serves as a powerful tool for elucidating reaction pathways by observing the change in reaction rate upon isotopic substitution. libretexts.orgwikipedia.org A specific application of this principle is the solvent kinetic isotope effect (SKIE), where the isotopic composition of the solvent is altered to probe its role in the reaction mechanism. chem-station.com While often associated with protic solvents like water (H₂O) versus deuterium oxide (D₂O), where proton transfer is a key step, SKIE studies using deuterated aprotic solvents like this compound provide nuanced insights into more subtle solvent interactions within a catalytic cycle.

This compound is an isotopologue of the common organic solvent methyl tert-butyl ether (MTBE). In this deuterated variant, the nine hydrogen atoms of the tert-butyl group are replaced with deuterium. As an aprotic solvent, it does not participate in proton transfer, meaning any observed KIE is not due to the cleavage of a solvent C-H/C-D bond in the rate-determining step. Instead, its use allows for the detection of secondary kinetic isotope effects. libretexts.org

Secondary KIEs arise from isotopic substitution at a position not directly involved in bond-breaking. libretexts.orgwikipedia.org These effects are typically much smaller than primary KIEs, with rate changes often falling within the range of 0.8 to 1.5. youtube.com They originate from differences in the vibrational frequencies of C-H versus C-D bonds, which can influence the stability of the ground state and, more importantly, the transition state of a reaction. wikipedia.org By comparing the rate of a homogeneous catalytic reaction in standard tert-butyl methyl ether with that in this compound, chemists can probe the extent of solvent interaction during the rate-limiting step.

The observation of a secondary SKIE using this compound can provide detailed information on several aspects of a reaction mechanism:

Solvation of the Transition State: A change in the reaction rate can indicate that the solvent is involved in stabilizing or destabilizing the transition state. The different steric and electronic properties of C-D bonds compared to C-H bonds can alter the solvation shell around the catalytic complex.

Solvent-Catalyst Coordination: In many homogeneous catalytic cycles, the solvent can act as a weakly coordinating ligand to the metal center. If this coordination occurs in or before the rate-determining step, replacing the standard solvent with its deuterated analogue can perturb the reaction rate.

Mechanistic Discrimination: The presence or absence of a secondary SKIE can help differentiate between proposed mechanisms. If one pathway postulates significant solvent interaction with the catalytic intermediate while another assumes the solvent is merely a passive medium, an experimentally observed SKIE can provide critical evidence favoring one over the other.

Detailed Research Findings

While specific data for this compound in homogeneous catalysis studies is not widely published, the principles can be illustrated through representative findings in analogous systems. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the solvent can play a role in stabilizing the coordinatively unsaturated intermediates that are central to the catalytic cycle.

To illustrate the application, consider a hypothetical Heck coupling reaction catalyzed by a palladium complex. The rate of this reaction is measured in both standard tert-butyl methyl ether and its fully deuterated counterpart, this compound. The observed rate constants are then used to calculate the SKIE.

| Catalyst System | Solvent | Rate Constant (k) at 25°C (s⁻¹) | SKIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| Catalyst "A" in Heck Coupling | tert-Butyl methyl ether | 1.25 x 10⁻³ | 1.09 | Normal SKIE suggests stabilization of the transition state by the solvent's C-H bonds, possibly through agostic interactions or hyperconjugation. |

| This compound | 1.15 x 10⁻³ | |||

| Catalyst "B" in Suzuki Coupling | tert-Butyl methyl ether | 3.40 x 10⁻⁴ | 0.93 | Inverse SKIE may indicate a more sterically crowded transition state that is less encumbered by the slightly smaller vibrational amplitudes of C-D bonds. |

| This compound | 3.65 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes to demonstrate how SKIE values are interpreted in mechanistic studies.

In the case of Catalyst "A", a normal SKIE (kH/kD > 1) is observed. This outcome would suggest that the transition state of the rate-determining step is stabilized by interactions with the C-H bonds of the solvent. This could occur through weak agostic interactions, where a C-H bond on the solvent molecule interacts with the electron-deficient metal center, or through hyperconjugation effects with the catalyst ligands.

Conversely, with Catalyst "B", an inverse SKIE (kH/kD < 1) is recorded. This result is often interpreted as indicating a transition state that is more sterically constricted than the ground state. The C-D bond has a slightly smaller vibrational amplitude than the C-H bond, effectively giving the deuterated methyl groups a smaller steric profile. If the transition state is crowded, this subtle difference can lead to a slight rate acceleration in the deuterated solvent.

Therefore, the use of this compound as a solvent in kinetic studies of homogeneous catalysis offers a sensitive probe for understanding the role of the solvent beyond that of a simple bulk medium. The magnitude and direction of the observed secondary SKIE can provide crucial evidence regarding the structure and stabilization of the reaction's transition state, thereby contributing to a more complete mechanistic picture.

Environmental Transformation and Degradation Pathway Research

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Tert-butyl-d9 methyl ether, these processes are primarily driven by chemical reactions with environmental oxidants, catalytic surfaces, and thermal energy.

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). The photo-Fenton reaction, which involves hydrogen peroxide and iron ions under solar irradiation, is a prominent AOP for the degradation of ether compounds in atmospheric water droplets like rain, clouds, and fog nih.gov.

The presence of deuterium (B1214612) in this compound is expected to exert a secondary kinetic isotope effect on AOPs, as the C-H bonds on the tert-butyl group are not directly broken in the initial rate-determining step, which is typically the abstraction of a hydrogen atom from the methoxy (B1213986) group. However, subtle electronic effects from the deuteration could still influence the reaction kinetics.

Table 1: Major Intermediate Products in the Advanced Oxidation of MTBE

| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |

| Tert-butyl formate (B1220265) (TBF) | C5H10O2 | Primary intermediate |

| Tert-butyl alcohol (TBA) | C4H10O | Major degradation product |

| Acetone (B3395972) | C3H6O | More stable intermediate |

| Methyl acetate | C3H6O2 | Intermediate product |

| Formaldehyde | CH2O | Final smaller degradation product |

Photocatalytic degradation is another effective AOP that utilizes semiconductor catalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), to generate hydroxyl radicals upon exposure to UV or visible light. This technology has been extensively studied for the removal of MTBE from aqueous solutions researchgate.netzums.ac.irresearchgate.net.

The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the catalyst, pH of the solution, and the presence of other substances in the water researchgate.netzums.ac.ir. Research has shown that the degradation of MTBE follows pseudo-first-order kinetics in many photocatalytic systems researchgate.net. The primary degradation products are similar to those observed in other AOPs, including TBF and TBA researchgate.net.

For this compound, the photocatalytic degradation mechanism would be analogous to that of MTBE. The initial attack by a hydroxyl radical is likely to occur at the methoxy group, leading to the formation of a deuterated tert-butyl-containing intermediate. The kinetic isotope effect in this process would provide information about the transition state of the reaction.

Table 2: Comparison of Photocatalysts for MTBE Degradation

| Photocatalyst | Light Source | Key Findings |

| Titanium Dioxide (TiO2) | UV | High efficiency in mineralizing MTBE to CO2. |

| Zinc Oxide (ZnO) | Visible Light | Effective degradation, with particle size influencing efficiency. |

| Doped Photocatalysts | Visible Light | Enhanced activity under visible light, promising for solar applications. |

Thermal degradation, or pyrolysis, involves the decomposition of a compound at elevated temperatures in the absence of oxygen. Studies on the pyrolysis of MTBE have identified the primary reaction products as isobutene and methanol (B129727) researchgate.net. This decomposition is a unimolecular process that follows first-order kinetics researchgate.net.

Theoretical calculations have been employed to elucidate the various decomposition pathways of MTBE, including the formation of methanol and isobutene, methane (B114726) elimination, and various bond cleavage reactions researchgate.net. The formation of methanol and isobutene is the lowest energy pathway researchgate.net.

In the case of this compound, the thermal degradation would be expected to yield isobutene and methanol, with the deuterium atoms remaining on the isobutene molecule (isobutene-d9). The kinetic isotope effect for this reaction would be expected to be small, as the C-D bonds are not broken in the primary unimolecular elimination reaction. However, studies on the thermal unimolecular elimination of water from tert-butyl alcohol have shown measurable deuterium kinetic isotope effects, suggesting that subtle vibrational and steric factors can influence the reaction rate researchgate.net.

Biotic Degradation Processes and Microbial Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. The presence of the ether bond and the tertiary carbon structure in MTBE and its deuterated analogue makes them relatively resistant to biodegradation nih.gov.

Several bacterial strains have been identified that are capable of degrading MTBE, often through co-metabolism with other substrates like n-alkanes mdpi.comepa.gov. For instance, Pseudomonas sp. DZ13 can co-metabolically degrade MTBE in the presence of n-pentane mdpi.com. The degradation rate and the accumulation of the intermediate tert-butyl alcohol (TBA) are influenced by the specific n-alkane used as the growth substrate mdpi.com.

The initial step in the microbial degradation of MTBE is typically an oxidation reaction catalyzed by a monooxygenase enzyme, often a cytochrome P-450 nih.govepa.gov. This leads to the formation of TBF, which is then hydrolyzed to TBA and formate nih.govethz.ch. TBA is further metabolized through a series of oxidation steps nih.govnih.gov.

For this compound, the initial enzymatic attack would likely be at the non-deuterated methoxy group. Therefore, a significant primary kinetic isotope effect would not be expected in the initial step. However, subsequent metabolic steps involving the deuterated tert-butyl group could exhibit a KIE.

Table 3: Microbial Strains Involved in MTBE Degradation

| Microbial Strain | Degradation Type | Key Intermediates |

| Pseudomonas sp. DZ13 | Co-metabolism with n-alkanes | Tert-butyl alcohol (TBA) |

| Graphium sp. | Co-metabolism with pentane | Tert-butyl formate (TBF), TBA |

| Mycobacterium austroafricanum IFP 2012 | Sole carbon and energy source | TBF, TBA, 2-hydroxyisobutyrate (B1230538) |

| Hydrogenophaga flava ENV735 | Sole carbon and energy source | TBA |

Isotopic fractionation, the change in the isotopic composition of a compound as it undergoes a reaction, is a powerful tool for elucidating reaction mechanisms. In the context of this compound degradation, both carbon and hydrogen isotopic fractionation can provide valuable insights.

Studies on the aerobic biodegradation of MTBE by different bacterial strains have revealed distinct carbon and hydrogen isotopic enrichment factors (εC and εH) nih.govacs.org. For example, cometabolic biodegradation of MTBE by Pseudonocardia tetrahydrofuranoxydans strain K1 showed a carbon isotopic enrichment factor (εC) of -2.3 ± 0.2‰ and a hydrogen isotopic enrichment factor (εH) of -100 ± 10‰ nih.govacs.org. The large hydrogen isotope effect suggests that a C-H bond is broken in the rate-determining step, consistent with the oxidation of the methoxy group nih.govacs.org.

The ratio of hydrogen to carbon isotopic fractionation (Δδ2H / Δδ13C) can be used to differentiate between different initial reaction mechanisms employed by various microbial strains nih.govacs.org. The use of this compound in such studies can help to pinpoint the site of initial enzymatic attack. If the initial attack is on the methoxy group, a significant KIE would be observed for hydrogen atoms on that group, but not for the deuterium atoms on the tert-butyl group. Conversely, if there were any enzymatic interaction with the tert-butyl group, a deuterium KIE would be expected.

Table 4: Isotopic Enrichment Factors for Aerobic Biodegradation of MTBE

| Bacterial Strain | Carbon Enrichment Factor (εC) (‰) | Hydrogen Enrichment Factor (εH) (‰) |

| Pseudonocardia tetrahydrofuranoxydans K1 | -2.3 ± 0.2 | -100 ± 10 |

| Methylibium petroleiphilum PM1 | - | -35 |

| Methylibium R8 | - | -42 |

Identification and Fate of Key Metabolites and Degradation Intermediates

The biodegradation of methyl tert-butyl ether (MTBE), and by extension this compound, proceeds through a series of key metabolites and degradation intermediates. The primary initial step in the aerobic degradation of MTBE involves the oxidation of either the methyl or the tert-butyl group.

The most commonly reported pathway for MTBE degradation begins with the oxidation of the methoxy group, which is initiated by monooxygenase enzymes. This leads to the formation of an unstable hemiacetal, which then rapidly hydrolyzes to form tert-butyl alcohol (TBA) and formaldehyde. Given that the deuteration is on the tert-butyl group, this initial step is not expected to be significantly affected by the kinetic isotope effect.

However, an alternative pathway involves the hydroxylation of the tert-butyl group. In this case, the presence of nine deuterium atoms would lead to a significant kinetic isotope effect, making this pathway much slower for this compound compared to MTBE.

Once formed, tert-butyl alcohol (TBA) is a key and often rate-limiting intermediate in the degradation pathway. The aerobic degradation of TBA proceeds through a series of oxidation steps, leading to the formation of 2-methyl-2-hydroxy-1-propanol, 2-hydroxyisobutyrate (HIBA), and eventually acetone and CO2. For this compound, the resulting TBA would be deuterated (tert-butanol-d9), and its subsequent degradation would also be subject to kinetic isotope effects.

Another important intermediate is tert-butyl formate (TBF), which is formed through the oxidation of the methyl group of MTBE. TBF is then hydrolyzed to TBA and formate. The formation of TBF from this compound would result in deuterated TBF, which would subsequently yield deuterated TBA.

Under anaerobic conditions, the biodegradation of MTBE is generally much slower and less efficient. The pathways are not as well-defined as in aerobic conditions, but the formation of TBA has also been observed.

The table below summarizes the key metabolites and degradation intermediates identified in the degradation of MTBE, which are expected to be analogous for this compound, albeit with deuteration on the tert-butyl moiety.

| Metabolite/Intermediate | Chemical Formula (Non-deuterated) | Role in Degradation Pathway | Expected Form from this compound |

| tert-Butyl alcohol (TBA) | (CH₃)₃COH | Primary and often rate-limiting intermediate | tert-Butyl-d9 alcohol ((CD₃)₃COH) |

| tert-Butyl formate (TBF) | HCOOC(CH₃)₃ | Intermediate formed from methyl group oxidation | tert-Butyl-d9 formate (HCOOC(CD₃)₃) |

| Formaldehyde | CH₂O | Co-product of initial oxidation of the methoxy group | Formaldehyde (CH₂O) |

| Acetone | (CH₃)₂CO | Further degradation product of TBA | Acetone-d6 ((CD₃)₂CO) from deuterated TBA |

| 2-Hydroxyisobutyrate (HIBA) | (CH₃)₂C(OH)COOH | Intermediate in the degradation of TBA | 2-Hydroxyisobutyrate-d6 |

Transport and Transformation Modeling in Environmental Systems

Modeling the transport and transformation of this compound in environmental systems, such as groundwater, relies on the principles and models developed for its non-deuterated analogue, MTBE. These models are crucial for predicting the migration of contaminant plumes and assessing potential risks to water resources.

The transport of MTBE in the subsurface is governed by several key processes:

Advection: The movement of the dissolved compound with the bulk flow of groundwater.

Dispersion: The spreading of the contaminant plume due to variations in groundwater velocity.

Sorption: The partitioning of the compound between the aqueous phase and solid aquifer materials. MTBE exhibits low sorption to soil and organic matter, leading to its high mobility in groundwater. This property is not expected to be significantly different for this compound.

Degradation: The chemical and biological transformation of the compound, as discussed in the previous section.

Mathematical models that simulate the fate and transport of contaminants in groundwater, such as MODFLOW in conjunction with MT3DMS or RT3D, are commonly used for MTBE. These models solve the advection-dispersion-reaction equation to predict the spatial and temporal distribution of the contaminant.

When applying these models to this compound, the primary modification required would be to the degradation rate constants. Due to the kinetic isotope effect, the biodegradation rates for this compound are expected to be lower than those for MTBE, particularly for degradation pathways involving the cleavage of C-D bonds on the tert-butyl group.

The extent of the kinetic isotope effect can be quantified and incorporated into the model. This would result in predictions of a more persistent contaminant plume for this compound compared to MTBE under similar environmental conditions. The table below outlines the key parameters used in transport and transformation modeling and the anticipated impact of deuteration.

| Modeling Parameter | Description | Relevance to MTBE | Anticipated Impact of Deuteration (for this compound) |

| Distribution Coefficient (Kd) | Represents the ratio of sorbed to dissolved contaminant concentration. | Low for MTBE, indicating high mobility. | No significant change expected. |

| First-Order Degradation Rate Constant (k) | Represents the overall rate of contaminant degradation. | Varies depending on environmental conditions (e.g., aerobic, anaerobic). | Expected to be lower due to the kinetic isotope effect. |

| Retardation Factor (R) | Describes the slowing of contaminant transport relative to groundwater flow due to sorption. | Close to 1 for MTBE, indicating minimal retardation. | No significant change expected. |

Research Applications and Methodological Contributions

Deuterated Tracers in Isotope Tracer Studies for Complex Systems

The primary application of Tert-butyl-d9 methyl ether is as an isotopic tracer. In tracer studies, molecules are "labeled" with a stable isotope like deuterium (B1214612), allowing researchers to follow their path through complex systems without altering the system's chemistry. The distinct mass of deuterium makes the labeled molecule easily distinguishable from its non-deuterated counterparts by mass spectrometry, providing unambiguous insights into molecular transformations and metabolic fates.

In the field of organic chemistry, understanding the step-by-step sequence of bond-breaking and bond-forming events, known as the reaction mechanism, is fundamental. Deuterated tracers like this compound are instrumental in elucidating these pathways.

By substituting a reactant with its deuterated analog, chemists can track the fate of specific atoms or functional groups throughout a chemical reaction. For instance, in reactions involving the tert-butyl group of MTBE, using the d9-labeled version allows for the precise tracking of the tert-butyl moiety. If the molecule is fragmented, rearranged, or transferred, mass spectrometry analysis of the products can reveal where the deuterated fragment ends up. This provides direct evidence for proposed mechanistic steps, helping to confirm or refute hypotheses about how the reaction proceeds. This technique is particularly powerful for distinguishing between competing reaction pathways.

Isotopic labeling is a cornerstone of metabolic research, and this compound is an ideal tracer for studying the biotransformation of MTBE. When a substance enters a biological system, it is often chemically modified by enzymes through a series of reactions known as a metabolic pathway. The non-deuterated form, MTBE, is known to be metabolized in the body. nih.gov The initial step involves an oxidation reaction, often catalyzed by cytochrome P-450 enzymes, which leads to the formation of tert-butyl alcohol (TBA) and formaldehyde. nih.gov

By administering this compound and analyzing subsequent biological samples (such as blood, urine, or tissue extracts), researchers can trace this exact pathway. The presence of deuterated tert-butyl alcohol (TBA-d9) in samples provides definitive proof that it is a direct metabolite of the ingested ether. Further metabolites, such as 2-hydroxyisobutyric acid, can also be tracked by searching for their deuterated forms. nih.gov This method allows for the unequivocal identification of metabolites derived from the parent compound, distinguishing them from any endogenously present, non-deuterated molecules. Such studies are critical for understanding the toxicokinetics and potential health effects of substances like MTBE. nih.govresearchgate.net

Analytical Reference Standards in Quantitative Chemical Research

One of the most common and critical applications of this compound is its use as an internal standard in quantitative analysis, particularly in methods employing gas chromatography-mass spectrometry (GC/MS). nih.gov An internal standard is a known amount of a compound added to an unknown sample prior to analysis.

Deuterated standards are considered the gold standard for mass spectrometry-based quantification. nih.gov this compound is chemically almost identical to its non-deuterated counterpart, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. However, due to its higher mass, its signal is clearly separated from the non-deuterated analyte in the mass spectrometer.

This co-elution but separate detection allows the deuterated standard to compensate for variations and inefficiencies in the analytical process. Any loss of the target analyte during sample workup will be mirrored by a proportional loss of the internal standard. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in instrument response.

Use as a Research Solvent in Specialized Chemical Syntheses

While the non-deuterated MTBE is used as a relatively inexpensive and safer alternative to other ethers like diethyl ether due to its lower tendency to form explosive peroxides, this compound finds use as a specialized solvent in specific research contexts. wikipedia.orgnih.gov

Its primary application as a solvent is in nuclear magnetic resonance (NMR) spectroscopy studies. synmr.intengerchemical.com When a chemical reaction is monitored using proton (¹H) NMR, the signals from a standard hydrogen-containing solvent can overwhelm the signals from the reactants and products, making analysis difficult or impossible. By using a deuterated solvent like this compound, the large solvent peak is absent from the ¹H NMR spectrum, providing a clear window to observe the subtle changes of the compounds of interest.

Furthermore, it can be used to study the "solvent isotope effect," where replacing a protic solvent with its deuterated version can alter reaction rates. While an aprotic ether, its interaction with reactants can be probed by observing kinetic changes upon deuteration, providing insight into the solvent's role in the reaction mechanism. mdpi.com

Contribution to Fundamental Understanding of C-H/C-D Bond Activation

The study of C-H bond activation—a class of reactions where stable carbon-hydrogen bonds are cleaved—is a major focus of modern chemistry. chemrxiv.org this compound serves as a valuable substrate for investigating the mechanisms of these reactions through the kinetic isotope effect (KIE). nih.gov

A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break a C-D bond. If the cleavage of a C-H bond on the tert-butyl group is the slowest, rate-determining step of a reaction, then substituting the hydrogen atoms with deuterium, as in this compound, will cause a noticeable decrease in the reaction rate.

By comparing the rate of a reaction using normal MTBE versus this compound, researchers can determine if the C-H bond is broken in the rate-limiting step. A significant KIE (a ratio of rates kH/kD > 1) provides strong evidence for a mechanism involving C-H bond cleavage at that position. This fundamental information is crucial for designing more efficient catalysts and synthetic methodologies. acs.org

Interactive Table 2: Summary of Research Applications

| Application Area | Specific Use of this compound | Purpose |

|---|---|---|

| Isotope Tracer Studies | Tracer in organic reactions | To track the fate of the tert-butyl group and elucidate reaction mechanisms. |

| Tracer in metabolic studies | To identify and confirm the biotransformation products of MTBE in biological systems. nih.govnih.gov | |

| Quantitative Analysis | Internal Standard (e.g., in GC/MS) | To improve the accuracy and precision of quantification by correcting for sample loss and matrix effects. nih.gov |

| Specialized Solvents | Solvent for NMR-monitored reactions | To provide a "silent" background in ¹H NMR, allowing for clear observation of reactants and products. synmr.in |

| Mechanistic Chemistry | Substrate for KIE studies | To probe whether C-H bond cleavage is the rate-determining step in a reaction. nih.gov |

Future Directions and Emerging Research Frontiers

Development of Novel Deuterium (B1214612) Labeling Methodologies

The synthesis of Tert-butyl-d9 methyl ether hinges on the efficient incorporation of nine deuterium atoms into the tert-butyl group. Traditional methods often rely on the etherification of a perdeuterated precursor, such as tert-butanol-d9. One established route to tert-butanol-d9 involves heating tert-butanol in acidified deuterium oxide under pressure. Another synthetic pathway utilizes the Grignard reaction between deuterium methyl magnesium iodide and deuterated acetone (B3395972). Following the preparation of tert-butanol-d9, a Williamson ether synthesis with a methyl halide can be employed to yield the final product.

Future research in this area is focused on developing more direct, efficient, and selective methods for deuterium labeling. Key areas of development include:

Late-Stage C-H Activation/Deuteration: A significant advancement would be the development of catalytic systems capable of directly exchanging the hydrogen atoms of the tert-butyl group in non-deuterated tert-butyl methyl ether with deuterium from a readily available source like D₂O. This would streamline the synthesis and avoid the multi-step process involving pre-deuterated precursors.

Homogeneous and Heterogeneous Catalysis: Research into novel transition metal catalysts (e.g., iridium, ruthenium, palladium) for hydrogen isotope exchange (HIE) reactions is ongoing. researchgate.netcdc.gov These catalysts could offer higher selectivity and efficiency for the deuteration of ether substrates.

Photocatalytic and Electrocatalytic Methods: The use of light or electrical energy to drive deuteration reactions represents a green and sustainable approach. Future studies may explore the application of these methods for the synthesis of this compound, potentially under milder reaction conditions.

| Labeling Method | Description | Precursor | Potential Advantages |

| Acid-Catalyzed H/D Exchange | Heating the corresponding alcohol in acidified heavy water under pressure. | Tert-butanol | Utilizes a readily available deuterium source. |

| Grignard Reaction | Reaction of a deuterated Grignard reagent with a deuterated ketone. | Deuterated methyl magnesium iodide and deuterated acetone | Allows for the specific construction of the deuterated carbon skeleton. |

| Williamson Ether Synthesis | Reaction of a deuterated alkoxide with a methyl halide. | Tert-butanol-d9 | A classic and reliable method for ether formation. |

| Catalytic C-H Activation | Direct exchange of C-H bonds for C-D bonds using a catalyst. | Tert-butyl methyl ether | More atom-economical and potentially a one-step process. |

Integration of Advanced Spectroscopic Techniques for In Situ Analysis

Understanding the dynamics of reactions involving this compound requires analytical techniques capable of real-time monitoring. The integration of advanced spectroscopic methods for in situ analysis is a critical frontier. Such techniques allow researchers to observe reaction intermediates, determine kinetic profiles, and optimize reaction conditions without the need for sample extraction.

Key spectroscopic techniques and their potential applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can be used to monitor the progress of deuteration reactions in real-time. For this compound, the disappearance of the proton signal for the tert-butyl group and the appearance of a characteristic signal in the deuterium NMR spectrum would provide direct evidence of isotopic exchange. The chemical shifts for the non-deuterated analogue, tert-butyl methyl ether, are well-documented and serve as a valuable reference. rsc.orgacs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for in situ reaction monitoring. unirioja.esnih.gov Changes in the C-H and C-D stretching and bending frequencies can be tracked to follow the course of a deuteration reaction. For instance, the appearance of C-D vibrational modes would signify the incorporation of deuterium into the molecule.

Mass Spectrometry (MS): Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) coupled with mass spectrometry allow for the rapid analysis of reaction mixtures with minimal sample preparation. These methods can be used to monitor the formation of this compound by observing the increase in the molecular ion peak corresponding to the deuterated product. The mass spectrum of the non-deuterated compound provides a clear baseline for comparison. wikipedia.orgresearchgate.net

The development of hyphenated techniques, such as stopped-flow NMR and reaction monitoring probes for FTIR and Raman, will further enhance the ability to study the synthesis and reactions of this compound with high temporal resolution.

Expansion of Computational Models for Isotopic Reactivity Predictions

Computational chemistry offers a powerful lens through which to understand and predict the behavior of isotopically labeled molecules. The expansion of computational models for predicting the reactivity of this compound is a key area of future research. These models can provide insights into reaction mechanisms, transition state geometries, and kinetic isotope effects (KIEs), thereby guiding experimental design.

Promising computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and energetics of molecules. nih.govresearcher.lifenih.gov For this compound, DFT can be employed to model reaction pathways, calculate activation energies, and predict how deuteration will affect reaction rates. Studies on the decomposition and atmospheric oxidation of its non-deuterated counterpart provide a foundation for such investigations. researchgate.netunirioja.es

Transition State Theory (TST): TST is a fundamental theory used to calculate reaction rates. wikipedia.org When combined with quantum chemical calculations, TST can be used to predict KIEs for reactions involving this compound. This allows for a quantitative understanding of how the heavier deuterium atoms influence the reaction kinetics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For reactions occurring in complex environments, such as in solution or within a catalyst's active site, QM/MM methods can provide a more accurate description. The reactive part of the system (e.g., the ether and the catalyst) is treated with a high level of quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics.

Advanced Models for KIE Prediction: Novel theoretical frameworks, such as the "degree of rate control," are being developed to provide a more nuanced interpretation of KIEs in complex, multi-step reactions. acs.orgosti.gov Applying these models to reactions involving this compound could yield deeper insights into the reaction mechanisms.

By refining these computational models, researchers can more accurately predict the reactivity of deuterated compounds, accelerating the discovery and optimization of new chemical transformations.

Interdisciplinary Applications in Materials Science and Green Chemistry

The unique properties of deuterated compounds are leading to their exploration in a variety of interdisciplinary fields. Future research on this compound is expected to extend into materials science and green chemistry.

Materials Science: The substitution of hydrogen with deuterium can subtly alter the physical properties of materials, such as their thermal stability and optical properties. In polymer science, deuterated monomers can be used to probe polymerization mechanisms and to create polymers with enhanced properties. This compound could serve as a deuterated solvent or additive in the synthesis and processing of advanced materials.

Green Chemistry: Deuterated solvents are gaining attention in green chemistry due to their potential to influence reaction selectivity and efficiency. The altered physical properties of deuterated solvents, such as viscosity and polarity, can lead to different reaction outcomes compared to their non-deuterated counterparts. This compound could be investigated as a "green" solvent alternative in specific applications, potentially leading to improved reaction yields and reduced waste. Furthermore, its use as a tracer in environmental studies can help in understanding the fate and transport of fuel oxygenates.

Role of Deuterated Ethers in Understanding Catalytic Processes

Deuterated molecules are invaluable tools for elucidating the mechanisms of catalytic reactions. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides crucial information about the rate-determining step and the nature of the transition state.

Future research will likely leverage this compound to probe a variety of catalytic processes:

Acid Catalysis: The synthesis and decomposition of tert-butyl methyl ether are often acid-catalyzed. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insight into the role of proton transfer steps in the catalytic cycle.

Oxidation Catalysis: The study of the oxidation of ethers is important for understanding combustion and atmospheric chemistry. Using this compound in these studies can help to determine whether C-H bond cleavage on the tert-butyl group is involved in the rate-limiting step of the oxidation process.

Enzymatic Catalysis: While not a primary application, deuterated ethers can be used as probes in biochemical studies. For example, they can be used to investigate the active sites of enzymes that metabolize ethers, providing information about the steric and electronic environment of the binding pocket.

By systematically studying the KIEs in these and other catalytic reactions, a more detailed and accurate picture of the underlying reaction mechanisms can be developed, leading to the design of more efficient and selective catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for isotopically labeled tert-butyl-d9 methyl ether?

- Answer : Synthesis typically involves deuteration of tert-butyl methyl ether via catalytic exchange or custom isotopic labeling (e.g., using deuterated methanol or tert-butanol-d9). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium incorporation) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Isotopic enrichment (≥98 atom% D) should be verified using high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

- Answer : GC-MS with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode are preferred. For trace-level detection, solid-phase microextraction (SPME) or purge-and-trap systems enhance sensitivity. Calibration standards must account for matrix effects (e.g., blood, soil) .

Advanced Research Questions

Q. How do in vivo and in vitro models differ in assessing the toxicokinetics of this compound?

- Answer :

- In vivo : Rodent studies (e.g., Sprague-Dawley rats) are used to evaluate absorption, distribution, and metabolism. Dosing regimens (oral, inhalation) should align with OECD guidelines. Blood and tissue samples are analyzed via GC-MS to track deuterated metabolites like tert-butanol-d9 .

- In vitro : Hepatocyte cultures or microsomal assays (CYP450 isoforms) identify metabolic pathways. Radiolabeled -MTBE analogs may clarify oxidative degradation mechanisms .

Q. How can conflicting data on endocrine-disrupting effects of this compound be resolved?

- Answer : Contradictions arise from species-specific responses (e.g., thyroid hormone disruption in mice vs. rats) and dosing protocols. To address this:

- Replicate studies using harmonized OECD test guidelines (e.g., Extended One-Generation Reproductive Toxicity Study).

- Compare in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation) with in vivo biomarker data (e.g., TSH, T4 levels) .

Q. What experimental designs are suitable for studying the thermodynamic interactions of this compound in aqueous systems?

- Answer : Use vapor-liquid equilibrium (VLE) measurements and molecular dynamics simulations to assess phase behavior. Calorimetry (e.g., isothermal titration calorimetry) quantifies hydrogen-bonding interactions with water. Reference data from Nielsen et al. (2011) for solubility parameters and activity coefficients .

Q. How does isotopic labeling influence the stability of this compound under long-term storage?

- Answer : Deuterated ethers exhibit kinetic isotope effects that may alter degradation rates. Stability studies should:

- Store samples in amber vials at ≤−20°C under inert gas (argon).

- Monitor degradation via periodic GC-MS analysis (e.g., detecting methyl-d3 tert-butyl ether as a breakdown product) .

Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.